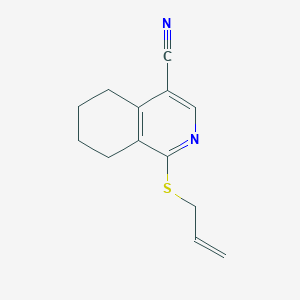
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to possess various biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is not fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. Additionally, it has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammatory processes and cancer progression.
Biochemical and Physiological Effects:
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been found to possess various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its diverse range of biological activities. This makes it a versatile compound that can be used in various research areas, including inflammation, cancer, and neurodegenerative diseases. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile can be achieved through various methods. One of the most common methods involves the reaction of 2-(Allylsulfanyl)aniline with ethyl cyanoacetate in the presence of a catalyst such as sodium ethoxide. The reaction proceeds through a series of steps, including cyclization and elimination, to yield the desired product.
Applications De Recherche Scientifique
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been found to exhibit neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile |
|---|---|
Formule moléculaire |
C13H14N2S |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
1-prop-2-enylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C13H14N2S/c1-2-7-16-13-12-6-4-3-5-11(12)10(8-14)9-15-13/h2,9H,1,3-7H2 |
Clé InChI |
WPVSOCVUSOPXSM-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC=C(C2=C1CCCC2)C#N |
SMILES canonique |
C=CCSC1=NC=C(C2=C1CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



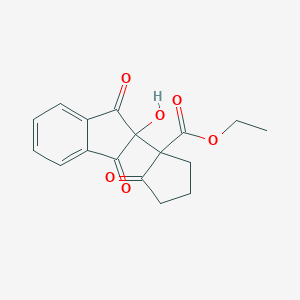
![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)
![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)
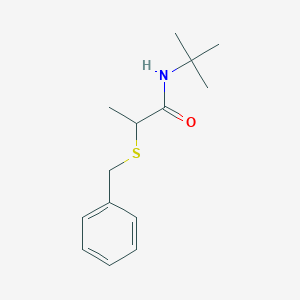
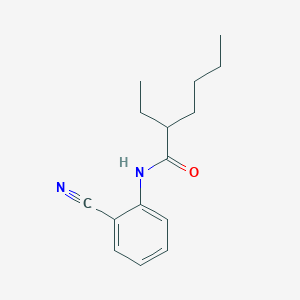
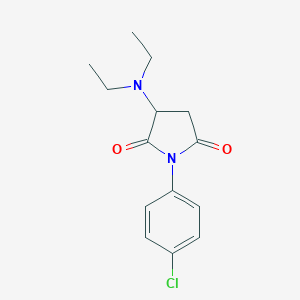
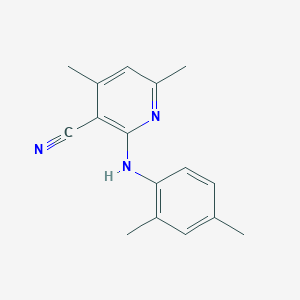
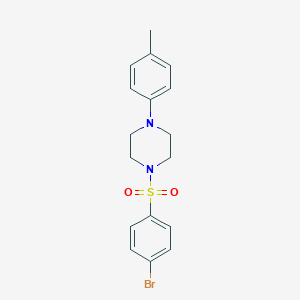
![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
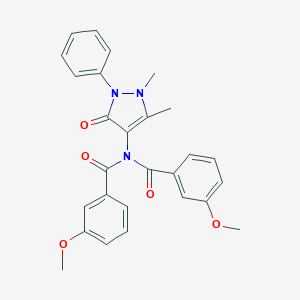
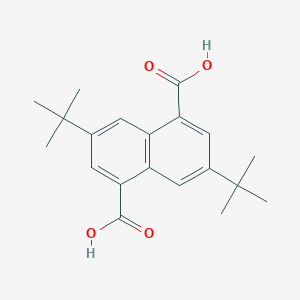
![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)